BenchChemオンラインストアへようこそ!

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

Physicochemical profiling LogP comparison Tetrahydroisoquinoline building blocks

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1528436-85-2) is a dihalogenated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₉H₉BrClN and a molecular weight of 246.53 g/mol. It features a bromine substituent at position 8 and a chlorine substituent at position 6 on the THIQ bicyclic scaffold, which consists of a benzene ring fused to a piperidine ring.

Molecular Formula C9H9BrClN
Molecular Weight 246.53
CAS No. 1528436-85-2
Cat. No. B2387023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline
CAS1528436-85-2
Molecular FormulaC9H9BrClN
Molecular Weight246.53
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2Br)Cl
InChIInChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2
InChIKeyKMCZSPFRQATJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1528436-85-2): Procurement-Relevant Identity and Physicochemical Baseline


8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1528436-85-2) is a dihalogenated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₉H₉BrClN and a molecular weight of 246.53 g/mol. It features a bromine substituent at position 8 and a chlorine substituent at position 6 on the THIQ bicyclic scaffold, which consists of a benzene ring fused to a piperidine ring [1]. This specific 6,8-dihalogenation pattern distinguishes it from the more extensively studied 7,8-dihalo-THIQ congeners (e.g., SK&F 64139) that are established inhibitors of phenylethanolamine N-methyltransferase (PNMT) [2]. The compound is commercially available as a research-grade building block from multiple suppliers, with typical specifications of ≥95% purity .

Why 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Common THIQ Analogs Without Quantitative Justification


Halogenated tetrahydroisoquinolines are not functionally interchangeable. The position and identity of halogen substituents on the THIQ scaffold critically determine both physicochemical properties and biological target engagement. The well-characterized PNMT inhibitor SAR demonstrates that the rank order of inhibitory potency among ring-chlorinated THIQs follows 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 8-Cl > 5,6,7,8-Cl₄ > 5,7,8-Cl₃, establishing that potency varies by orders of magnitude depending solely on the halogen substitution pattern [1]. The 6,8-dihalogen substitution pattern present in this compound is structurally distinct from the optimal 7,8-disubstitution motif and occupies an underexplored region of THIQ chemical space. Furthermore, the differential reactivity of aryl bromide versus aryl chloride enables chemoselective sequential functionalization that cannot be achieved with symmetrically dihalogenated analogs [2]. Simply substituting a 7,8-dichloro-THIQ or a mono-halogenated 8-bromo-THIQ for this compound would yield a materially different synthetic intermediate with divergent reactivity and potentially distinct biological profile.

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline: Quantitative Differential Evidence for Scientific Selection


Physicochemical Differentiation: Computed LogP and TPSA of 8-Bromo-6-chloro-THIQ vs. Positional Isomers

The 8-Bromo-6-chloro substitution pattern confers a computed XLogP3-AA of 2.6, reflecting the lipophilicity contribution of the para-bromine and ortho-chlorine arrangement on the benzene ring. By comparison, the positional isomer 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2, InChIKey PMZFFXIEAZJLMQ-UHFFFAOYSA-N), which places bromine at position 5 instead of 8 while retaining chlorine at position 8, would have a different spatial distribution of halogen electron-withdrawing effects, potentially altering both computed LogP and target binding interactions [1][2]. The topological polar surface area (TPSA) is 12 Ų for the target compound, and with only one hydrogen bond donor and one hydrogen bond acceptor, this scaffold sits in a favorable CNS-drug-like physicochemical space distinct from more heavily substituted THIQ derivatives [1].

Physicochemical profiling LogP comparison Tetrahydroisoquinoline building blocks

PNMT Inhibitory Potency: Class-Level Inference from 7,8-Dichloro-THIQ (SK&F 64139) SAR vs. Unsubstituted THIQ Baseline

While no direct PNMT Ki has been published for 8-bromo-6-chloro-THIQ specifically, the class-level SAR derived from the foundational Bondinell et al. (1980) study provides a quantitative framework. The unsubstituted parent 1,2,3,4-tetrahydroisoquinoline (THIQ) exhibits weak PNMT inhibition with a human PNMT Ki of 5.8 μM [1]. The most potent chloro-substituted analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139, compound 13), achieved a rabbit adrenal PNMT Ki in the submicromolar range, with in vivo efficacy demonstrated by dose-dependent reduction of adrenal epinephrine/norepinephrine ratio at oral doses of 3–50 mg/kg [2]. The rank order of PNMT-inhibitory potency in vitro was 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 8-Cl > 5,6,7,8-Cl₄ > 5,7,8-Cl₃, confirming that the 7,8-disubstitution pattern is optimal [2]. The 6,8-disubstitution pattern of the target compound occupies a distinct and less-characterized region of this SAR landscape, making it a valuable probe for exploring halogen positional effects on PNMT inhibition.

PNMT inhibition Epinephrine biosynthesis Tetrahydroisoquinoline SAR

Differential Halogen Reactivity: Chemoselective Cross-Coupling Advantage of Br at C8 with Cl at C6

The target compound possesses two chemically distinct aryl halide handles: a bromine at position 8 and a chlorine at position 6 on the THIQ benzene ring. Under standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), aryl bromides undergo oxidative addition approximately 10–100× faster than aryl chlorides due to the lower C–Br bond dissociation energy (~337 kJ/mol for Ph-Br vs. ~399 kJ/mol for Ph-Cl) [1]. This inherent reactivity differential enables sequential, chemoselective functionalization: the 8-bromo position can be elaborated first under mild conditions while leaving the 6-chloro substituent intact for subsequent diversification. In contrast, symmetrically dihalogenated analogs such as 7,8-dichloro-THIQ or 6,8-dichloro-THIQ lack this built-in reactivity gradient, requiring protecting group strategies or less selective methods to achieve sequential derivatization [2]. This property is directly relevant to library synthesis and SAR exploration programs where iterative functionalization is required.

Chemoselective functionalization Cross-coupling Aryl halide reactivity

Commercial Availability and Purity Specifications: 8-Bromo-6-chloro-THIQ vs. Positional Isomer 6-Bromo-8-chloro-THIQ

The target compound 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1528436-85-2) is available from multiple commercial suppliers with purity specifications ranging from 95% (AKSci, CymitQuimica) to 98% (Leyan) . The positional isomer 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1592348-11-2) is also commercially available at 95% purity from suppliers including Enamine, with pricing of approximately $1,280/100 mg and $3,418/500 mg for 95% material [1]. The target compound (8-Br-6-Cl) is priced at approximately €719/50 mg from CymitQuimica (Biosynth), reflecting the specialized nature of this specific substitution pattern . The storage condition for the target compound is specified as 2–8°C with protection from light, indicating potential photolability or thermal sensitivity requiring controlled handling .

Commercial sourcing Purity specification Building block procurement

Structural Uniqueness Within the Dihalogenated THIQ Chemical Space: A Scaffold Not Captured by the PNMT-Optimized 7,8-Substitution Paradigm

The 6,8-dihalogenation pattern of the target compound represents a distinct constitutional isomer within the dihalogenated tetrahydroisoquinoline family. The established PNMT inhibitor literature has focused predominantly on 7-substituted and 7,8-disubstituted THIQs, as exemplified by the seminal Bondinell et al. (1980) study of 13 chlorinated THIQs and the Grunewald group's extensive exploration of 7-substituted and 3,7-disubstituted analogs [1][2]. The 6,8-substitution pattern has not been systematically evaluated in published PNMT SAR studies, nor has it been explored in other major THIQ-targeted programs such as sigma receptor modulation, dopamine D₃ receptor antagonism, or NMDA receptor potentiation [3]. This gap in the literature means that the target compound offers an opportunity to probe whether the 6,8-dihalogen geometry can engage biological targets in a manner mechanistically distinct from the well-characterized 7,8- and 7-substituted analogs. The compound is listed as a 'versatile small molecule scaffold' by Biosynth (CymitQuimica), consistent with its role as an underexplored building block for novel target discovery .

Scaffold diversification Chemical space exploration PNMT inhibitor design

Stability and Handling: Documented Storage Requirements vs. Unsubstituted THIQ

The target compound requires storage at 2–8°C with protection from light, as specified by the supplier Leyan for their 98% purity material . This storage specification is more restrictive than that of the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline, which is typically stored at room temperature. By comparison, the positional isomer 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1445948-16-2) is specified by Sigma Aldrich for storage at room temperature . The stricter storage requirement for the 8-bromo-6-chloro isomer suggests enhanced thermal or photochemical lability that may be related to the specific electronic environment created by the para-bromine/ortho-chlorine arrangement relative to the secondary amine, potentially facilitating photoinduced electron transfer or thermal dehalogenation pathways that are less favorable in other substitution patterns.

Compound stability Storage conditions Building block handling

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline: Evidence-Anchored Application Scenarios for Research and Industrial Use


Chemoselective Sequential Derivatization for Focused Library Synthesis

The 8-bromo-6-chloro substitution pattern enables iterative functionalization exploiting the inherent reactivity difference between aryl bromide and aryl chloride. Under mild Suzuki-Miyaura conditions, the C8–Br bond undergoes preferential oxidative addition, allowing installation of a first diversity element (aryl, heteroaryl, or alkenyl group) at position 8. The remaining C6–Cl can subsequently be activated under more forcing conditions or via alternative catalytic systems (e.g., Buchwald-Hartwig amination with electron-rich ligands) to introduce a second diversity point [1]. This sequential strategy, which is not feasible with symmetrically dichlorinated or dibrominated analogs, reduces synthetic step count and increases library diversity yield, directly supporting fragment-based drug discovery and SAR expansion campaigns.

PNMT Inhibitor Probe Development Targeting Underexplored 6,8-Substitution Space

The well-characterized PNMT inhibitor SAR demonstrates that 7,8-disubstitution is optimal, yet the 6,8-disubstitution pattern has never been systematically evaluated. Researchers seeking to expand PNMT inhibitor chemical space beyond the crowded 7,8-disubstituted THIQ patent landscape can employ this compound as a starting scaffold. The compound can be N-functionalized (e.g., alkylation, acylation, or sulfonylation at the secondary amine) and further elaborated at the halogen positions to generate novel analogs for PNMT inhibition screening [2]. The 6,8-geometry may confer altered selectivity versus the α₂-adrenoceptor, a known off-target liability of 7-substituted THIQ-based PNMT inhibitors [3].

Dopamine D₃ and Sigma Receptor Ligand Diversification

Tetrahydroisoquinolines have demonstrated affinity for dopamine D₃ receptors (US Patent 6,465,485) and sigma receptors (σ₁ and σ₂). The 6,8-dihalogenated scaffold offers a distinct vector for N-substitution relative to the more common 6,7- or 7,8-substituted THIQs that dominate existing SAR studies [4]. By using this compound as a core building block, medicinal chemists can generate N-aryl, N-alkyl, or N-acyl derivatives that probe whether the 6,8-dihalogen geometry alters receptor subtype selectivity or functional activity (agonist vs. antagonist) compared to established THIQ-based ligands.

Methodology Development for Late-Stage Functionalization of Differentially Halogenated Bicyclic Amines

The compound serves as a well-defined model substrate for developing and benchmarking new catalytic methods for chemoselective cross-coupling of bicyclic secondary amine-containing scaffolds. The presence of the unprotected secondary amine (pKa ~9–10 for THIQs) [5] introduces a coordinating functional group that can interfere with metal catalysts. Methodology studies using this compound can systematically investigate catalyst tolerance to free amines, ligand effects on Br/Cl selectivity, and solvent/base compatibility, with results directly translatable to more complex pharmaceutical intermediates.

Quote Request

Request a Quote for 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.